4-cyano-N-(4-iodophenyl)benzamide
Description
Propriétés
Formule moléculaire |
C14H9IN2O |
|---|---|
Poids moléculaire |
348.14 g/mol |
Nom IUPAC |
4-cyano-N-(4-iodophenyl)benzamide |
InChI |
InChI=1S/C14H9IN2O/c15-12-5-7-13(8-6-12)17-14(18)11-3-1-10(9-16)2-4-11/h1-8H,(H,17,18) |
Clé InChI |
ZQWZIKUJYGJPGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)C(=O)NC2=CC=C(C=C2)I |
Origine du produit |
United States |
Méthodes De Préparation
Synthesis of 4-Cyanobenzoyl Chloride
The reaction begins with converting 4-cyanobenzoic acid to its corresponding acid chloride using thionyl chloride (SOCl₂). This step, adapted from the synthesis of 3-methoxy-4-methylbenzoyl chloride, involves refluxing 4-cyanobenzoic acid with excess SOCl₂ at 80–90°C for 2–3 hours. The evolution of HCl and SO₂ gases indicates progress, and excess SOCl₂ is removed via distillation under reduced pressure. The resultant 4-cyanobenzoyl chloride is highly reactive and must be used immediately to prevent hydrolysis.
Coupling with 4-Iodoaniline
The acid chloride is then reacted with 4-iodoaniline in dichloromethane (DCM) under basic conditions. Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) neutralizes HCl byproducts, facilitating nucleophilic acyl substitution. As demonstrated in the preparation of N-(4-iodophenyl)benzamide derivatives, slow addition of the acid chloride to a cooled (0–5°C) solution of 4-iodoaniline and Et₃N minimizes side reactions. Stirring at room temperature for 10–12 hours ensures complete conversion.
Optimization Data :
- Solvent : DCM or chloroform (yield: 89–92%).
- Molar Ratio : 1:1.2 (acid chloride to amine) to account for volatility losses.
- Catalyst : DMAP (0.1 eq) enhances reaction rate by 30%.
The crude product is purified via recrystallization from ethanol/water (7:3), yielding white crystalline 4-cyano-N-(4-iodophenyl)benzamide (mp: 178–180°C).
Palladium-Catalyzed Cyanation of 4-Bromo-N-(4-Iodophenyl)Benzamide
Preparation of 4-Bromo-N-(4-Iodophenyl)Benzamide
This route first synthesizes 4-bromo-N-(4-iodophenyl)benzamide via amidation of 4-bromobenzoic acid with 4-iodoaniline, as described in Section 1. The bromo substituent serves as a leaving group for subsequent cyanation.
Cyanation Using Copper(I) Cyanide
Heating 4-bromo-N-(4-iodophenyl)benzamide with CuCN in dimethylformamide (DMF) at 150°C for 24 hours replaces bromine with a cyano group. While this method avoids handling hazardous acid chlorides, it suffers from modest yields (65–70%) due to competing side reactions.
Comparative Analysis :
| Parameter | CuCN Method | Amidation Route |
|---|---|---|
| Yield | 68% | 92% |
| Reaction Time | 24 h | 12 h |
| Purification Difficulty | Moderate | Low |
One-Pot Tandem Synthesis via Suzuki-Miyaura Coupling
Retrosynthetic Strategy
A more advanced approach employs palladium-catalyzed cross-coupling to assemble the benzamide scaffold. 4-Cyanophenylboronic acid is coupled with a pre-synthesized iodophenyl benzamide precursor in a mixture of THF and aqueous Na₂CO₃. While this method is theoretically elegant, the instability of boronic acids under amidation conditions complicates scalability.
Procedure and Challenges
A representative protocol involves reacting 4-iodophenylbenzamide with 4-cyanophenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/ethanol (3:1). After 12 hours at 80°C, column chromatography isolates the product in 55–60% yield. Side products include homocoupled biaryls and dehalogenated derivatives.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeOH/H₂O = 70:30) shows ≥98% purity for the amidation route, compared to 89% for the cyanation method.
Industrial Scalability and Environmental Impact
The amidation route is preferred for large-scale production due to its high yield and minimal waste. A life-cycle assessment (LCA) reveals that recycling DCM and Et₃N reduces the E-factor (kg waste/kg product) from 12.3 to 4.7. In contrast, the palladium-based methods generate heavy metal waste, necessitating costly remediation.
Analyse Des Réactions Chimiques
Types of Reactions
4-cyano-N-(4-iodophenyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzamide moiety can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products Formed
Substitution: Formation of 4-cyano-N-(4-substituted phenyl)benzamide.
Reduction: Formation of 4-amino-N-(4-iodophenyl)benzamide.
Oxidation: Formation of 4-cyano-N-(4-iodophenyl)benzoic acid.
Applications De Recherche Scientifique
4-cyano-N-(4-iodophenyl)benzamide is utilized in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-cyano-N-(4-iodophenyl)benzamide involves its interaction with specific molecular targets. The cyano group and iodophenyl moiety allow it to bind to certain proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Key Observations:
- Substituent Effects on Yield : The nitro-containing derivative (91% yield) demonstrates higher synthetic efficiency compared to benzoimidazole analogs (68%) .
- Melting Points : Formyl-substituted analogs exhibit lower melting points (189–192°C) than benzoimidazole derivatives (203°C), likely due to reduced crystallinity .
Electronic and Steric Effects
- Iodine vs. Halogens : The iodine atom in the target compound provides greater steric hindrance and polarizability compared to fluorine or chlorine in analogs, influencing binding in enzyme active sites (e.g., soluble epoxide hydrolase) .
Physicochemical Properties
- Solubility: Long alkyl chains (e.g., dodecyloxy groups) drastically improve lipid solubility compared to halogenated or cyano-substituted analogs .
- Molecular Weight : The iodophenyl group increases molecular weight (323.13 g/mol for N-(4-iodophenyl)benzamide) versus fluorophenyl analogs (240.23 g/mol) .
Activité Biologique
4-cyano-N-(4-iodophenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of 4-cyano-N-(4-iodophenyl)benzamide includes a cyano group, an iodine atom on the phenyl ring, and an amide functional group. Its molecular formula is CHINO, and it has been studied for its interactions with various biological targets.
The biological activity of 4-cyano-N-(4-iodophenyl)benzamide is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit certain pathways involved in cell proliferation and apoptosis. For instance, it has been shown to bind to enzymes such as 15-prostaglandin dehydrogenase (15-PGDH), which plays a critical role in prostaglandin metabolism .
Anticancer Properties
Research indicates that 4-cyano-N-(4-iodophenyl)benzamide exhibits significant anticancer activity. In vitro studies have demonstrated that it can induce cell cycle arrest and apoptosis in various cancer cell lines. For example, studies have reported IC values ranging from 5 μM to 20 nM against different cancer types, including lung and breast cancers .
Table 1: Anticancer Activity of 4-cyano-N-(4-iodophenyl)benzamide
| Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5 | Induces apoptosis via intrinsic pathway |
| MCF-7 (Breast Cancer) | 7.9 | Cell cycle arrest in G2/M phase |
| HepG2 (Liver Cancer) | 3.84 | Triggers apoptosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In preliminary bioassays, it has shown effective inhibition against various bacterial strains and fungi. The compound's mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways.
Table 2: Antimicrobial Activity
| Microbial Strain | Inhibition Rate (%) |
|---|---|
| Staphylococcus aureus | 70 |
| Escherichia coli | 65 |
| Candida albicans | 55 |
Case Studies
- Study on Lung Cancer : A study investigated the effect of 4-cyano-N-(4-iodophenyl)benzamide on A549 cells, revealing a significant reduction in cell viability at concentrations above 5 μM. The compound induced apoptosis through caspase activation .
- Fungal Inhibition : Another study highlighted the compound's effectiveness against Candida albicans, where it demonstrated a notable inhibition rate of 55% at a concentration of 100 μg/mL. This suggests potential as an antifungal agent .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
